3-(2-Chlorophenyl)-N'-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both chlorophenyl and methoxybenzylidene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the carbohydrazide: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with methoxybenzaldehyde: The final step involves the condensation of the carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new medications.
Industry
In the industrial sector, 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Lacks the methoxybenzylidene group, which may result in different chemical and biological properties.
3-(2-Methoxyphenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group instead of a chloro group, which may affect its reactivity and biological activity.
3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-4-carbohydrazide: The position of the carbohydrazide group is different, which may influence its chemical behavior and interactions.
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and methoxybenzylidene groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-16-8-4-5-11(17(16)24)10-20-23-18(25)15-9-14(21-22-15)12-6-2-3-7-13(12)19/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
InChI Key |
HKOITXFAJVQHGV-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.